

WRG-28 structure and chemical properties

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Compound of Interest		
Compound Name:	WRG-28	
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Core Structure and Chemical Properties

WRG-28, with the chemical name N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule inhibitor that targets the extracellular domain (ECD) of DDR2.[1] Its structure is distinct from typical kinase inhibitors that target the ATP-binding site.

Chemical Structure:

The chemical structure of **WRG-28** is presented in Figure 1.[1]

WRG-28 Chemical Structure

Figure 1. Chemical Structure of WRG-28.

Mechanism of Action: Allosteric Inhibition of DDR2

WRG-28 functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[2][3][4] It uniquely inhibits the interaction between DDR2 and its ligand, collagen, by modulating the receptor allosterically.[3][4] This mode of action prevents the collagen-induced activation of DDR2.[1]

The binding of **WRG-28** is predicted to occur at the interface of the discoidin (DS) and DS-like domains of DDR2.[5] This binding is selective for DDR2, with no significant inhibition of the closely related DDR1 receptor tyrosine kinase.[1]

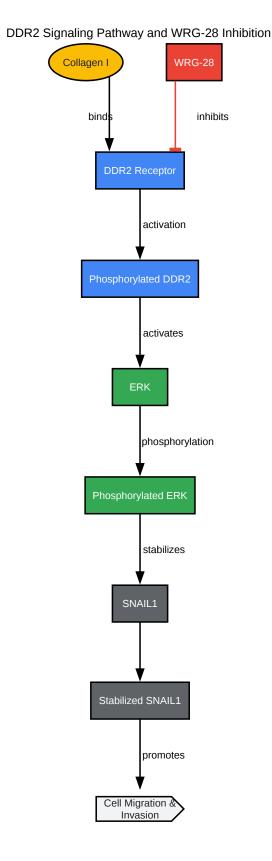


The downstream signaling cascade of DDR2 involves the activation of ERK and the subsequent stabilization of the SNAIL1 protein, which promotes cell migration.[1] By inhibiting DDR2 activation, **WRG-28** effectively blunts this signaling pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by WRG-28.





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Caption: DDR2 signaling pathway inhibited by WRG-28.



Quantitative Data Summary

The following tables summarize the key quantitative data reported for WRG-28.

Parameter	Value	Cell Line/System	Reference
IC50 (DDR2 Inhibition)	230 nM	In vitro assay	[2][6]
IC50 (DDR2 Phosphorylation)	286 ± 124 nM	HEK293 cells expressing DDR2	[1][2][6]
IC50 (ERK Activation & SNAIL1 Stabilization)	286 nM	HEK293 cells expressing DDR2	[2][6]

Table 1: In vitro and cellular inhibitory concentrations of WRG-28.

Cell Line	Treatment	Effect	Reference
BT549 & 4T1 Breast Cancer Cells	1 μM WRG-28 for 48h	Inhibition of tumor cell invasion and migration	[2][6]
Cancer-Associated Fibroblasts (CAFs)	1 μM WRG-28 for 4 days	Inhibition of tumor- promoting effects	[2][6]
HEK293 cells with DDR2T654I mutant	0.5, 1 μM WRG-28 for 4h	Inhibition of phosphorylation of the resistant mutant	[2][6]
4T1 Breast Tumor Cells (in vivo)	10 mg/kg WRG-28 (single i.v. dose)	60% reduction in SNAIL1 protein levels in tumors	[1]
4T1 Breast Tumor Cells (in vivo)	10 mg/kg WRG-28 (daily i.v. for 7 days)	Reduced metastatic lung colonization	[5]

Table 2: Biological activity of WRG-28 in cellular and in vivo models.



Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **WRG-28**.

Solid-Phase DDR2-Collagen Binding Assay

This assay is used to determine the ability of **WRG-28** to inhibit the binding of DDR2 to collagen.

- Plate Coating: 96-well plates are coated with a collagen I peptide (30 μg/mL).[1][7]
- Incubation: Recombinant DDR2-His protein (25 nM) is added to the wells in the presence of varying concentrations of WRG-28 or a DMSO control.[7]
- Detection: Bound DDR2 is detected using an anti-His antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Absorbance is measured to quantify the amount of bound DDR2.[4]

Biolayer Interferometry (BLI)

BLI is employed to measure the direct binding of **WRG-28** to the DDR2 extracellular domain in real-time.

- Biosensor Loading: A biosensor tip is loaded with a stationary macromolecule, in this case, the DDR2 protein.[8]
- Association: The loaded biosensor is dipped into a solution containing WRG-28 at various concentrations. The binding of WRG-28 to DDR2 causes a change in the optical wavelength, which is recorded in real-time.[8][9]
- Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation of WRG-28 from DDR2.[8]
- Data Analysis: The association and dissociation curves are analyzed to determine the binding kinetics (kon, koff, and KD).[9]

Cell Migration and Invasion Assays



These assays assess the effect of **WRG-28** on the migratory and invasive capabilities of cancer cells.

- Cell Seeding: Breast cancer cells (e.g., BT549, 4T1) are seeded into the upper chamber of a
 Transwell insert.[1][10] For invasion assays, the insert membrane is coated with Matrigel.[10]
- Treatment: The cells are treated with WRG-28 (e.g., 1 μM) or a vehicle control.[2][6]
- Chemoattractant: The lower chamber contains a chemoattractant, such as serum-containing medium.[11]
- Incubation: The plate is incubated for a period (e.g., 20-24 hours) to allow for cell migration or invasion.[10]
- Quantification: Non-migrated cells on the upper surface of the membrane are removed.
 Migrated/invaded cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope.[11]

In Vivo Metastasis Model

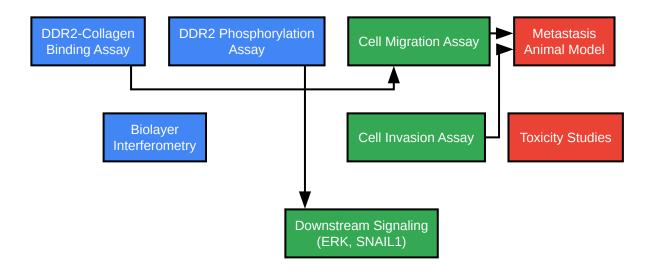
This model evaluates the efficacy of **WRG-28** in inhibiting tumor metastasis in a living organism.

- Cell Injection: 4T1 mouse breast tumor cells, engineered to express luciferase for bioluminescence imaging, are injected into the tail vein of syngeneic BALB/cJ mice to model experimental metastasis.[1][5]
- Treatment: Mice are treated with WRG-28 (e.g., 10 mg/kg, daily intravenous injection for 7 days) or a vehicle control.[5]
- Monitoring: Lung colonization by the tumor cells is monitored over time using bioluminescence imaging.[1][5]
- Endpoint Analysis: At the end of the experiment, lungs are harvested for histological analysis
 to confirm the presence and extent of metastatic tumors.[5]

Experimental Workflow Diagram



The following diagram outlines the general workflow for evaluating a small molecule inhibitor like **WRG-28**.



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Caption: General experimental workflow for **WRG-28** evaluation.

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